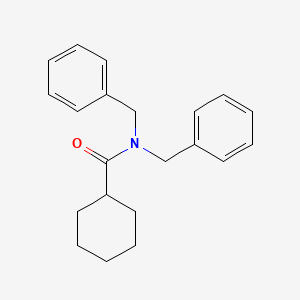

N,N-dibenzylcyclohexanecarboxamide

Description

Properties

Molecular Formula |

C21H25NO |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

N,N-dibenzylcyclohexanecarboxamide |

InChI |

InChI=1S/C21H25NO/c23-21(20-14-8-3-9-15-20)22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2 |

InChI Key |

VIZLFTUJBQONSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with benzylamine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclohexanecarboxylic acid+Benzylamine→this compound+Water

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzylcyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexylamine derivatives .

Scientific Research Applications

N,N-dibenzylcyclohexanecarboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Molecular and Structural Features

The table below compares key parameters of N,N-dibenzylcyclohexanecarboxamide with similar compounds:

Physicochemical Properties

- Lipophilicity : Dibenzyl substitution significantly increases logP values compared to methyl or cyclohexyl groups, enhancing membrane permeability .

- Solubility : Dimethyl and acetylphenyl derivatives exhibit higher aqueous solubility due to polar groups, whereas dibenzyl analogs are more soluble in organic solvents .

- Thermal Stability : Bulky benzyl groups improve thermal stability, as seen in related carboxamides (e.g., decomposition points >200°C) .

Research Findings and Trends

Recent studies highlight the role of N,N-dibenzylcarboxamides in:

- Drug Delivery : Enhanced lipophilicity improves bioavailability of antiviral and anticancer agents .

- Catalysis : Bulky substituents stabilize transition metals in coupling reactions, as seen in Pd-catalyzed cross-couplings .

- Material Science : Used in polymer coatings for corrosion resistance, leveraging their thermal stability .

Q & A

Basic: What are the standard laboratory synthesis routes for N,N-dibenzylcyclohexanecarboxamide?

Answer:

this compound can be synthesized via two primary routes:

- Route 1 (Acyl chloride pathway): Cyclohexanecarboxylic acid is first converted to cyclohexanecarbonyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with dibenzylamine in anhydrous benzene under reflux to form the target compound.

- Route 2 (Ester aminolysis): Methyl cyclohexanecarboxylate is treated with dibenzylamine in the presence of a Lewis acid catalyst (e.g., trimethylaluminum) in benzene, followed by hydrolysis to yield the product .

Key considerations: Route 1 is preferred for higher yields, while Route 2 offers milder conditions for acid-sensitive intermediates.

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.8–4.2 ppm (N–CH₂– benzyl groups), and δ 1.0–2.5 ppm (cyclohexane protons).

- ¹³C NMR: Signals at ~167 ppm (amide carbonyl), 135–140 ppm (aromatic carbons), and 25–35 ppm (cyclohexane carbons).

- Infrared (IR) Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch of amide).

- Mass Spectrometry (MS): Molecular ion peak at m/z 351 (C₂₃H₂₅NO⁺) confirms molecular weight.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% recommended for research use) .

Advanced: How can researchers optimize reaction conditions for this compound synthesis to maximize yield?

Answer:

- Temperature control: Reflux in benzene (80–90°C) ensures complete reaction without decomposition.

- Catalyst selection: Trimethylaluminum (Route 2) enhances nucleophilic attack on the ester carbonyl.

- Stoichiometry: A 1:2 molar ratio of cyclohexanecarbonyl chloride to dibenzylamine minimizes unreacted starting material.

- Workup: Neutralize excess SOCl₂ with sodium bicarbonate (Route 1) and use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .

Advanced: How do substitution reactions of this compound proceed, and what factors influence product distribution?

Answer:

- Mechanism: The amide group undergoes nucleophilic substitution. For example, treatment with Grignard reagents (e.g., CH₃MgBr) replaces the benzyl groups with alkyl chains.

- Key factors:

- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Nucleophile strength: Strong nucleophiles (e.g., LiAlH₄ for reduction) favor complete substitution.

- Temperature: Elevated temperatures (50–70°C) accelerate reactions but may promote side products like elimination.

- Monitoring: Use TLC (Rf tracking) and isolate intermediates via flash chromatography .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Standardize assays: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., temozolomide for comparison).

- Dose-response studies: Test multiple concentrations (1–100 µM) to identify IC₅₀ values and rule out off-target effects.

- Data validation: Cross-validate results using orthogonal methods (e.g., Western blot for protein targets alongside viability assays).

- Meta-analysis: Compare data across studies while accounting for variables like solvent (DMSO vs. ethanol) or incubation time .

Basic: What purification techniques are most effective for this compound?

Answer:

- Recrystallization: Use ethanol/water (7:3 v/v) to isolate high-purity crystals.

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) as eluent removes unreacted dibenzylamine.

- Distillation: For large-scale purification, vacuum distillation at 150–160°C (0.1 mmHg) is effective .

Advanced: What strategies mitigate byproduct formation during the reduction of this compound?

Answer:

- Reducing agent selection: Use LiAlH₄ in anhydrous ether for selective reduction to N,N-dibenzylcyclohexylmethylamine.

- Temperature modulation: Maintain −10°C to prevent over-reduction of the amide group.

- Quenching protocol: Gradual addition of wet ether followed by aqueous HCl minimizes side reactions.

- Byproduct analysis: GC-MS identifies contaminants like cyclohexane derivatives, guiding solvent system adjustments .

Basic: What are the documented biological applications of this compound in preclinical studies?

Answer:

- Antiparasitic activity: Inhibits Plasmodium falciparum growth (IC₅₀ = 12 µM) via interference with heme detoxification pathways.

- Neuroprotective effects: Reduces oxidative stress in neuronal cell models (e.g., SH-SY5Y) by upregulating Nrf2 signaling.

- Anticancer potential: Synergizes with temozolomide in glioblastoma models by enhancing DNA alkylation efficiency .

Advanced: How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Molecular docking: Predict binding affinity to targets like PARP-1 (PDB ID: 5DS3) using AutoDock Vina.

- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize derivatives.

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to identify reactive sites for functionalization .

Advanced: What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Answer:

- Acyl chloride handling: Use closed systems to manage SOCl₂ fumes; employ scrubbers for HCl gas.

- Solvent recovery: Distill benzene under reduced pressure for reuse, minimizing waste.

- Catalyst recycling: Immobilize trimethylaluminum on silica gel to facilitate reuse and reduce costs.

- Process monitoring: Implement inline FTIR to track reaction progress and automate pH adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.